5,5-Diphenyl-D10-hydantoin is an isotopically labeled version of the well-known anticonvulsant medication phenytoin (also known as Dilantin) [, ]. The "D10" refers to the presence of ten deuterium atoms (isotopes of hydrogen with a neutron) at the two phenyl rings (diphenyl) of the molecule []. This isotopic substitution allows researchers to study the compound's metabolism and pharmacokinetics using mass spectrometry techniques [].
The key feature of 5,5-Diphenyl-D10-hydantoin's structure is the hydantoin ring. This five-membered heterocyclic ring consists of two carbon atoms, one nitrogen atom, and two oxygen atoms []. The two phenyl rings are attached to the carbon atoms of the hydantoin ring. The presence of ten deuterium atoms instead of hydrogen atoms in these phenyl rings is the isotopic modification [].
The isotopic labeling with deuterium in 5,5-Diphenyl-D10-hydantoin likely doesn't significantly alter these reaction pathways. Still, the deuterium substitution allows researchers to distinguish the labeled molecule from its metabolites or degradation products in mass spectrometry analysis [].
The mechanism of action of phenytoin, the parent compound of 5,5-Diphenyl-D10-hydantoin, is not fully understood but likely involves multiple effects on neuronal activity. It is thought to primarily inhibit voltage-gated sodium channels in the nervous system, thereby stabilizing neuronal membranes and reducing hyperexcitability that leads to seizures.
The mechanism of action of 5,5-Diphenyl-D10-hydantoin is likely similar to phenytoin due to their identical structure. However, the deuterium labeling allows researchers to track the fate of the molecule in the body without affecting its pharmacological properties [].
,5-Diphenyl-D10-hydantoin is an isotopically labeled version of the antiepileptic drug phenytoin. The "D10" refers to the presence of ten deuterium atoms (isotopes of hydrogen) incorporated into the molecule. This specific isotopic labeling allows scientists to distinguish the labeled compound from the unlabeled phenytoin naturally present in the body.
This distinction makes 5,5-Diphenyl-D10-hydantoin a valuable tool in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of drugs in the body. Researchers can administer the labeled compound to study its absorption rate, metabolism pathways, and elimination routes within the body. This information helps in understanding the drug's efficacy, potential side effects, and individual patient variability in drug response.
5,5-Diphenyl-D10-hydantoin can also be used to elucidate the specific metabolic pathways of phenytoin. By analyzing the breakdown products of the labeled compound in various tissues or biological fluids, scientists can identify the enzymes involved in its metabolism and determine the relative contribution of each pathway. This information is crucial for developing new drugs with improved metabolic profiles and designing personalized treatment strategies based on individual patients' metabolic capabilities.
Irritant;Health Hazard